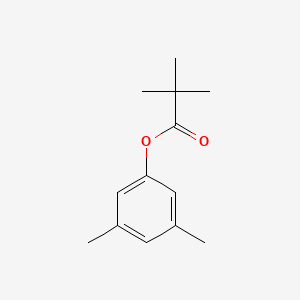

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)15-12(14)13(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUMTAJLAWWWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336369 | |

| Record name | 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-06-5 | |

| Record name | 3,5-Dimethylphenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Acid-Catalyzed Esterification

The Fischer esterification method remains a cornerstone for synthesizing 2,2-dimethylpropanoic acid, 3,5-dimethylphenyl ester. This approach involves the direct condensation of 2,2-dimethylpropanoic acid (pivalic acid) with 3,5-dimethylphenol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted under reflux with azeotropic removal of water to shift the equilibrium toward ester formation.

Reaction Conditions:

- Molar ratio: 1:1 (acid:phenol) with 5–10 mol% catalyst.

- Temperature: 110–120°C (reflux in toluene or xylene).

- Duration: 6–8 hours.

- Yield: 70–80% after distillation.

Mechanistic Insight:

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the phenolic oxygen. Water elimination generates the ester, with continuous removal of H₂O driving completion. Side products include unreacted starting materials and oligomeric ethers from phenolic self-condensation.

Carbodiimide-Mediated Coupling

For substrates requiring milder conditions, the carbodiimide-based method using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offers superior selectivity. This approach is ideal for sterically hindered systems, as demonstrated in the esterification of 3,5-dinitrobenzoic acid with hydroxyl-containing polymers.

Procedure:

- Activation: DCC reacts with 2,2-dimethylpropanoic acid to form an O-acylisourea intermediate.

- Nucleophilic Attack: 3,5-Dimethylphenol attacks the activated carbonyl, facilitated by DMAP.

- Byproduct Removal: Dicyclohexylurea (DCU) precipitates, simplifying purification.

Optimized Parameters:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: −5°C to 0°C to suppress side reactions.

- Yield: 85–90% after column chromatography.

Acid Chloride Alkoxylation

A high-yielding alternative involves reacting 2,2-dimethylpropanoyl chloride (pivaloyl chloride) with 3,5-dimethylphenol in the presence of a base. This method circumvents equilibrium limitations and achieves near-quantitative conversion under ambient conditions.

Synthetic Protocol:

- Base Selection: Triethylamine or pyridine neutralizes HCl byproduct.

- Solvent System: Anhydrous DCM or ethyl acetate.

- Reaction Time: 12–24 hours at 25°C.

- Workup: Sequential washing with dilute HCl and brine, followed by distillation.

Advantages:

- Yield: >90% with minimal purification.

- Scalability: Adaptable to continuous-flow reactors for industrial production.

Comparative Analysis of Synthetic Routes

| Parameter | Fischer Esterification | DCC/DMAP Coupling | Acid Chloride Route |

|---|---|---|---|

| Catalyst | H₂SO₄, p-TsOH | DCC, DMAP | Triethylamine |

| Temperature | 110–120°C | −5°C | 25°C |

| Reaction Time | 6–8 hours | 24 hours | 12–24 hours |

| Yield | 70–80% | 85–90% | 90–95% |

| Purification | Distillation | Chromatography | Liquid-liquid extraction |

| Industrial Feasibility | High | Low | Moderate |

Key Observations:

- The Fischer method is cost-effective for bulk synthesis but limited by equilibrium dynamics.

- DCC/DMAP coupling achieves high purity but incurs higher reagent costs.

- Acid chloride alkoxylation balances efficiency and scalability, though it requires strict anhydrous conditions.

Industrial-Scale Considerations

Continuous-flow systems using fixed-bed reactors loaded with solid acid catalysts (e.g., Amberlyst-15) have been proposed for large-scale production. These systems enhance mass transfer and reduce reaction times to <2 hours while maintaining yields above 85%. Solvent-free protocols are under investigation to align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and phenols.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release 2,2-dimethylpropanoic acid and 3,5-dimethylphenol, which may interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester

- CAS Registry Number : 47-799-4

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

Structural Features: This compound is an ester derivative of pivalic acid (2,2-dimethylpropanoic acid) esterified with 3,5-dimethylphenol.

Applications :

Primarily used as a research chemical or intermediate in organic synthesis and pharmaceuticals. Its steric profile may influence reactivity in catalytic processes or drug delivery systems .

Comparison with Structurally Similar Compounds

Esters of 2,2-Dimethylpropanoic Acid (Pivalic Acid Esters)

Pivalic acid esters vary by the alcohol moiety, affecting physical properties and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3,5-Dimethylphenyl ester (Target) | 47-799-4 | C₁₃H₁₈O₂ | 206.28 | Research intermediate, potential pharma |

| 2-Phenylethyl ester | 67662-96-8 | C₁₃H₁₈O₂ | 206.28 | Fragrance, flavoring agent |

| Butyl ester | 5129-37-3 | C₉H₁₈O₂ | 158.24 | Solvent, plasticizer |

| Methyl ester | 598-98-1 | C₆H₁₂O₂ | 116.16 | Organic synthesis intermediate |

Key Observations :

Substituted Phenyl Esters of Other Acids

Comparisons with esters featuring similar aromatic groups but different acid components:

Functional Insights :

- Acid Component Role : Pivalic acid’s branched structure enhances hydrolytic stability compared to linear acids (e.g., sebacic or phthalic), making its esters more resistant to degradation .

- Aromatic Substitution : The 3,5-dimethylphenyl group is associated with enhanced local anesthetic activity in pyrrolidine dicarboxylate esters, suggesting possible bioactivity in other esters .

Pharmacological Potential

- Local Anesthetic Activity: The 3,5-dimethylphenyl group in pyrrolidinedicarboxylic acid esters demonstrated an ED₅₀ of 0.042%, outperforming cocaine in therapeutic index .

Biological Activity

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester is an organic compound that belongs to the class of esters. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

The biological activity of this compound is primarily attributed to its role as a substrate for various enzymatic reactions. Esters are known to undergo hydrolysis catalyzed by carboxylesterases (EC 3.1.1), leading to the release of the corresponding alcohol and carboxylic acid . This hydrolysis can influence several biochemical pathways in living organisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The ester has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other compounds that target the DprE1 enzyme involved in arabinogalactan biosynthesis.

- Cytotoxicity : In vitro studies have demonstrated that derivatives of such esters can exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values ranging from 30 to 55 nM against RPMI8402 and KB3-1 cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Case Study 1: Antibacterial Activity

A study focusing on the antibacterial properties of related esters revealed that they significantly inhibited the growth of Mycobacterium tuberculosis by targeting essential biosynthetic pathways. The inhibition of DprE1 was a critical factor leading to bacterial cell death.

Case Study 2: Cytotoxic Effects

Another study evaluated the cytotoxic effects of various ester derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced their potency against cancer cells, with some compounds achieving IC50 values as low as 0.4 nM .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for preparing 2,2-dimethylpropanoic acid, 3,5-dimethylphenyl ester, and how can reaction conditions be optimized?

The ester can be synthesized via esterification of 2,2-dimethylpropanoic acid (pivalic acid) with 3,5-dimethylphenol. A method analogous to the synthesis of ethyl N-(3,5-dimethylphenyl)succinamate involves using acid chlorides or anhydrides under basic conditions. For example, reacting pivaloyl chloride with 3,5-dimethylphenol in the presence of a base (e.g., pyridine or triethylamine) in a dry solvent like toluene or dichloromethane can yield the ester. Optimization includes controlling stoichiometry, temperature (room temperature to reflux), and purification via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- NMR : The -NMR spectrum will show signals for aromatic protons (δ 6.5–7.0 ppm, singlet for 3,5-dimethylphenyl group), methyl groups on the ester (δ 1.2–1.4 ppm for geminal dimethyl), and the ester methyl (if present). -NMR will display carbonyl resonance (δ ~170 ppm) and aromatic carbons.

- X-ray crystallography : Single-crystal analysis (as demonstrated for structurally similar esters) reveals bond angles, hydrogen-bonding patterns (e.g., N–H···O interactions in amides), and molecular packing .

- FTIR : Strong C=O stretch (~1740 cm) and aromatic C–H stretches (~3050 cm) are diagnostic .

Advanced Research Questions

Q. How does the steric hindrance from the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The geminal dimethyl groups on the pivalate moiety create significant steric hindrance, reducing accessibility to the carbonyl carbon. This hindrance slows nucleophilic attacks (e.g., hydrolysis or aminolysis) compared to less hindered esters. Researchers should design reactions with strong nucleophiles (e.g., Grignard reagents) or elevated temperatures to overcome this barrier. Kinetic studies under varying conditions (solvent polarity, catalysts like DMAP) can quantify these effects .

Q. What strategies can mitigate degradation or side reactions during long-term storage or experimental use?

Stability studies under controlled conditions (pH, temperature, light) are critical. For example:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability : Monitor via HPLC in buffered solutions (pH 1–12) to identify optimal storage conditions (e.g., anhydrous environments, low temperatures).

- Light sensitivity : UV-Vis spectroscopy can track photodegradation; amber glassware or antioxidants (e.g., BHT) may be required .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems or biological targets?

Density Functional Theory (DFT) calculations can model:

- Electrophilicity : Predict reactivity in catalytic cycles (e.g., Pd-catalyzed coupling reactions).

- Non-covalent interactions : Map hydrogen-bonding or π-stacking with enzymes or receptors.

- Solvation effects : Free energy of solvation in different solvents to guide reaction media selection. Pair computational results with experimental validation (e.g., kinetic assays or crystallography) .

Q. What are the challenges in analyzing trace impurities or byproducts in synthesized batches, and how can they be resolved?

Advanced chromatographic techniques (e.g., UPLC-MS/MS or GC-MS) are essential. For example:

- Byproduct identification : Look for unreacted 3,5-dimethylphenol (retention time ~4.2 min in reverse-phase HPLC) or transesterification products.

- Impurity profiling : Use high-resolution mass spectrometry (HRMS) to detect isomers or oxidation byproducts.

- Quantitative analysis : Calibrate against certified reference materials (CRMs) for accuracy .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s potential as a bioactive agent (e.g., antimicrobial or enzyme inhibitor)?

- Enzyme inhibition assays : Test against target enzymes (e.g., hydrolases) using fluorogenic substrates. Measure IC values under physiological pH and temperature.

- Antimicrobial screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria. Include controls (e.g., DMSO for solubility).

- Structure-activity relationships (SAR) : Modify the ester group or aromatic substituents and compare bioactivity trends .

Q. What are best practices for resolving contradictions in published data (e.g., conflicting reactivity reports)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.